5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 681271-30-7
VCID: VC5980863
InChI: InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17)
SMILES: C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C10H6Cl3N5O2
Molecular Weight: 334.54

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine

CAS No.: 681271-30-7

Cat. No.: VC5980863

Molecular Formula: C10H6Cl3N5O2

Molecular Weight: 334.54

* For research use only. Not for human or veterinary use.

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine - 681271-30-7

Specification

CAS No. 681271-30-7
Molecular Formula C10H6Cl3N5O2
Molecular Weight 334.54
IUPAC Name 5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine
Standard InChI InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17)
Standard InChI Key RUGKQRVYISASDP-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Synthetic Routes and Methodologies

The synthesis of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine involves multi-step protocols, typically beginning with functionalization of the pyrimidine ring followed by aryl amination. Below is a representative pathway derived from analogous syntheses :

Nitration of Pyrimidine Precursors

A common starting material is 2,4,6-triaminopyrimidine, which undergoes nitration using fuming nitric acid (HNO₃) in acetic anhydride at 15°C to yield 2,4,6-triamino-5-nitropyrimidine (94% yield) . This step exploits the ring’s electron-rich nature, directing nitration to the 5-position.

Reaction Conditions:

  • Nitrating Agent: Fuming HNO₃ (4.0–10.0 molar equivalents).

  • Temperature: 0–30°C to prevent over-nitration.

  • Workup: Quenching in ice water followed by filtration .

Chlorination and Aryl Amine Coupling

Subsequent chlorination of intermediate pyrimidines using phosphorus oxychloride (POCl₃) introduces chloro groups, which are displaced by aryl amines via nucleophilic aromatic substitution (SNAr). For example, 4,6-dichloro-5-nitropyrimidine reacts with 2,4,5-trichloroaniline in the presence of a base (e.g., DIPEA) to form the N-aryl bond .

Optimized Protocol:

  • Chlorination:

    • Reagent: POCl₃ (excess as solvent).

    • Catalyst: N,N-Dimethylaniline (0.1–0.5 equiv).

    • Conditions: Reflux at 100–110°C for 4–6 hours .

  • Amination:

    • Base: DIPEA (3.0 equiv) in dichloromethane.

    • Temperature: Room temperature to 40°C.

    • Yield: 40–80% .

Physicochemical Properties

Experimental data for this specific compound remains limited, but properties can be extrapolated from structurally related pyrimidines :

PropertyValue/RangeSource Analogue
Melting Point250–300°C (decomp.)5-Nitroso-2,4,6-triaminopyrimidine
SolubilityLow in H₂O; soluble in DCM, DMF4,6-Dichloro-5-nitropyrimidine
Density1.8–2.2 g/cm³Nitropyrimidine derivatives
LogP3.5–4.2 (estimated)Chlorophenyl-pyrimidines

Stability:

  • Stable under inert atmospheric conditions but may decompose upon prolonged exposure to light or moisture.

  • Nitro groups confer thermal instability; avoid temperatures >200°C .

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